molecular formula C17H17N5O3 B2987661 Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705070-94-5

Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

货号: B2987661
CAS 编号: 1705070-94-5
分子量: 339.355
InChI 键: PEYBDBFALPEFKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with pyrazine and a furan-2-yl methanone group. This structure combines aromatic and heterocyclic moieties, which are commonly associated with biological activity, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the pyrazine and furan groups may contribute to π-π stacking interactions and solubility modulation .

属性

IUPAC Name

furan-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(14-4-2-8-24-14)22-7-1-3-12(11-22)9-15-20-16(21-25-15)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBDBFALPEFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several synthesized analogs, particularly in its piperidine/piperazine and oxadiazole components. Key comparisons include:

Compound 53 (Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone)
  • Core Structure : Piperazine instead of piperidine, with a pyrazolo[4,3-d]pyrimidin-7-one substituent.
  • Key Differences : The pyrazine in the target compound is replaced with a pyrazolo-pyrimidine group. Piperazine (two nitrogen atoms) increases basicity compared to piperidine (one nitrogen).
  • Synthesis : Uses PyBOP/DBU-mediated coupling in acetonitrile (ACN), yielding a melting point of 176–178°C .
Compound 54 (Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone)
  • Core Structure : Piperazine linked to a pyrrolo-triazine group.
  • Synthesis : Similar coupling methods yield a lower melting point (158–160°C), suggesting reduced crystallinity compared to Compound 53 .
ADX47273 ((S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone)
  • Core Structure : Piperidine-oxadiazole scaffold with fluorophenyl substituents.
  • Key Differences : Replaces pyrazine and furan with fluorophenyl groups, enhancing lipophilicity.
  • Pharmacology : Acts as a metabotropic glutamate receptor antagonist, highlighting the oxadiazole-piperidine motif’s versatility in receptor targeting .
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)
  • Core Structure : Piperazine with thiophene and trifluoromethylphenyl groups.
  • Key Differences : Thiophene and CF3-phenyl substituents increase hydrophobicity compared to the target’s pyrazine-furan system. Piperazine’s dual nitrogen atoms may enhance solubility in acidic environments .

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Heterocyclic Substituents Molecular Weight (Estimated) Melting Point (°C) Pharmacological Activity
Target Compound Piperidine-oxadiazole Pyrazine, Furan ~350 N/A Hypothetical GPCR modulation
Compound 53 Piperazine-pyrazolo Pyrazolo[4,3-d]pyrimidin-7-one ~400 176–178 GPR55 antagonist
Compound 54 Piperazine-pyrrolo Pyrrolo-triazin-4-yl ~380 158–160 GPR55 antagonist
ADX47273 Piperidine-oxadiazole 4-Fluorophenyl ~360 N/A Metabotropic glutamate antagonist
MK47 Piperazine-thiophene Thiophene, CF3-phenyl ~370 N/A Serotonin receptor modulation
Notes:
  • Molecular Weight : The target compound’s estimated molecular weight (~350) aligns with analogs, suggesting comparable pharmacokinetic profiles.
  • Melting Points : Piperazine-based compounds (e.g., 53 and 54) exhibit higher melting points, likely due to enhanced crystallinity from hydrogen bonding .
  • Solubility : Piperidine’s single nitrogen may reduce water solubility compared to piperazine derivatives, but the pyrazine’s polarity could offset this .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。